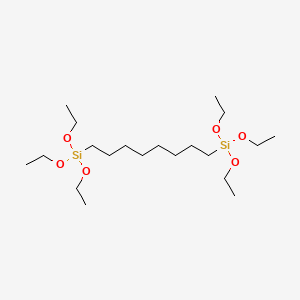

1,8-Bis(triethoxysilyl)octane

Description

Properties

IUPAC Name |

triethoxy(8-triethoxysilyloctyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H46O6Si2/c1-7-21-27(22-8-2,23-9-3)19-17-15-13-14-16-18-20-28(24-10-4,25-11-5)26-12-6/h7-20H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSAJVUUALHWJEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCCCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H46O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

503065-10-9 | |

| Record name | 1,8-Bis(triethoxysilyl)octane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503065-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30626459 | |

| Record name | 4,4,13,13-Tetraethoxy-3,14-dioxa-4,13-disilahexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52217-60-4 | |

| Record name | 1,8-Bis(triethoxysilyl)octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52217-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,13,13-Tetraethoxy-3,14-dioxa-4,13-disilahexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,8-Bis(triethoxysilyl)octane: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 1,8-Bis(triethoxysilyl)octane. This bifunctional organosilane is a versatile molecule utilized in surface modification, as a coupling agent, and in the development of advanced materials, including those with potential applications in the biomedical field.

Core Chemical and Physical Properties

This compound is a colorless liquid characterized by two triethoxysilyl groups at the termini of an eight-carbon alkyl chain. This structure imparts both hydrophobic (the octane (B31449) backbone) and reactive hydrophilic (the terminal silane (B1218182) groups) characteristics to the molecule.

Structural and Identification Data

| Property | Value |

| IUPAC Name | triethoxy(8-triethoxysilyloctyl)silane[1] |

| CAS Number | 52217-60-4[1][2][3] |

| Molecular Formula | C₂₀H₄₆O₆Si₂[1][2][3] |

| Molecular Weight | 438.7 g/mol [1] |

| Synonyms | 4,4,13,13-tetraethoxy-3,14-dioxa-4,13-disilahexadecane[1] |

Physicochemical Data

| Property | Value |

| Appearance | Colorless Liquid |

| Boiling Point | 172-175 °C at 0.75 mmHg |

| Density | 0.926 g/mL |

| Refractive Index (n²⁰/D) | 1.4240 |

Molecular Structure and Reactivity

The fundamental structure of this compound consists of a flexible octane linker connecting two silicon atoms, each bonded to three ethoxy groups.

Caption: Molecular structure of this compound.

The key to the utility of this compound lies in the reactivity of the triethoxysilyl groups. These groups can undergo hydrolysis in the presence of water to form reactive silanol (B1196071) (Si-OH) groups. The hydrolysis is a critical first step for the subsequent condensation and formation of stable siloxane (Si-O-Si) bonds, which are fundamental to its function as a coupling agent and for surface modification.

Hydrolysis and Condensation Pathway

The hydrolysis of the ethoxy groups is followed by a condensation reaction, which can proceed in two ways: condensation with other silanol groups to form a polysiloxane network, or reaction with hydroxyl groups on a substrate surface to form a covalent bond.

Caption: Hydrolysis and condensation pathway of this compound.

Experimental Protocols

Representative Synthesis: Hydrosilylation of 1,7-Octadiene (B165261)

A common and effective method for the synthesis of this compound is the platinum-catalyzed hydrosilylation of 1,7-octadiene with triethoxysilane. The following is a representative protocol based on established procedures for similar reactions.

Materials:

-

1,7-octadiene

-

Triethoxysilane

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

-

Anhydrous toluene (B28343)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: A dried three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel is flushed with an inert gas.

-

Reagent Addition: 1,7-octadiene is dissolved in anhydrous toluene and added to the flask. A catalytic amount of Karstedt's catalyst is then introduced.

-

Hydrosilylation: Triethoxysilane is added dropwise to the stirred solution at room temperature. The reaction is typically exothermic, and the temperature may need to be controlled with a water bath.

-

Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the consumption of the starting materials.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a clear, colorless liquid.

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable tool in various applications, particularly in the surface functionalization of materials.

Surface Modification of Nanoparticles

In the field of drug development, nanoparticles are extensively investigated as drug delivery vehicles. The surface properties of these nanoparticles are critical for their stability, biocompatibility, and targeting capabilities. This compound can be used to modify the surface of silica-based or other metal oxide nanoparticles.

The process involves the hydrolysis of the triethoxysilyl groups and subsequent condensation onto the nanoparticle surface, creating a hydrophobic alkyl chain layer. This can be used to:

-

Encapsulate Hydrophobic Drugs: The hydrophobic layer can enhance the loading capacity of lipophilic drugs within the nanoparticle core.

-

Improve Stability: The surface coating can prevent aggregation and improve the colloidal stability of the nanoparticles in biological media.

-

Facilitate Further Functionalization: While the octane chain is hydrophobic, the silane chemistry allows for co-condensation with other functional silanes to introduce a variety of chemical groups (e.g., amines, carboxylates) for the attachment of targeting ligands or imaging agents.

Experimental Workflow: Nanoparticle Functionalization

Caption: Workflow for nanoparticle surface functionalization.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory tract.[3] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. In case of contact, rinse the affected area with plenty of water.

This guide provides a foundational understanding of this compound for its application in scientific research and development. For specific experimental applications, further optimization of reaction conditions and characterization of the resulting materials are recommended.

References

1,8-Bis(triethoxysilyl)octane CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Bis(triethoxysilyl)octane is a dipodal organosilane compound recognized for its role as a surface modifying agent and a coupling agent. Its unique structure, featuring a C8 alkyl chain flanked by two triethoxysilyl groups, enables the formation of robust, cross-linked, and hydrolytically stable self-assembled monolayers (SAMs) on a variety of substrates. This guide provides a comprehensive overview of its chemical and physical properties, reaction mechanisms, experimental protocols for its application, and its primary uses in research and development.

As a dipodal silane (B1218182), this compound offers significant advantages over conventional monofunctional silanes. It has the capacity to form up to six bonds with a substrate, compared to the three bonds formed by traditional silanes. This multidentate binding leads to enhanced durability and hydrolytic stability of the resulting surface modification, making it an ideal choice for applications requiring long-lasting performance, such as in multilayer printed circuit boards, as an adhesive primer for metals, and in the creation of hydrophobic coatings.[1][2]

Chemical and Physical Properties

The key identifiers and physicochemical properties of this compound are summarized in the tables below. This data is essential for handling, storage, and application of the compound.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 52217-60-4[1][3][4] |

| Molecular Formula | C20H46O6Si2[1][3][4][5] |

| IUPAC Name | triethoxy(8-triethoxysilyloctyl)silane[6] |

| Synonyms | 4,4,13,13-tetraethoxy-3,14-dioxa-4,13-disilahexadecane[1][5][6] |

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 438.76 g/mol [1][4] |

| Appearance | Colorless liquid |

| Density | 0.926 g/mL[1] |

| Boiling Point | 172-175 °C @ 0.75 mmHg[1] |

| Refractive Index | 1.4240 @ 20°C[1] |

| Flash Point | >230 °F[3] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water[1] |

Core Reaction Mechanism: Hydrolysis and Condensation

The utility of this compound in surface modification is predicated on the hydrolysis of its ethoxysilyl groups to form reactive silanol (B1196071) groups, followed by a condensation reaction. This two-step process is fundamental to the formation of a stable, covalent bond with hydroxylated surfaces and for the cross-linking of the silane molecules themselves.

-

Hydrolysis: In the presence of water, the ethoxy groups (-OCH2CH3) are hydrolyzed to form silanol groups (-OH) and ethanol (B145695) as a byproduct. This reaction can be catalyzed by either an acid or a base.[7]

-

Condensation: The newly formed silanol groups are highly reactive and can condense with hydroxyl groups on a substrate surface (e.g., glass, silicon wafers, metal oxides) to form stable siloxane bonds (Si-O-Substrate). Additionally, silanol groups from adjacent molecules can condense with each other to form a cross-linked polysiloxane network (Si-O-Si).[7][8]

This dipodal nature allows for the formation of a highly cross-linked and robust surface layer.

Hydrolysis and Condensation Mechanism

Experimental Protocols

This section provides a detailed methodology for the creation of a hydrophobic self-assembled monolayer (SAM) of this compound on a silicon dioxide substrate (e.g., silicon wafer or glass slide).

Materials

-

This compound (purity >95%)

-

Silicon wafers or glass slides

-

Anhydrous toluene (B28343)

-

Ethanol (200 proof)

-

Sulfuric acid (H₂SO₄)

-

Hydrogen peroxide (H₂O₂, 30%)

-

Deionized (DI) water

-

Nitrogen gas (high purity)

-

Glass deposition vessels with sealable lids

-

Beakers and tweezers

-

Sonicator

-

Oven

Substrate Preparation (Piranha Etch)

Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Prepare the piranha solution by slowly adding 1 part of H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker. The solution is highly exothermic.

-

Immerse the silicon/glass substrates in the piranha solution for 15-30 minutes to remove organic residues and hydroxylate the surface.

-

Carefully remove the substrates using tweezers and rinse them extensively with DI water.

-

Dry the substrates under a stream of high-purity nitrogen gas. The cleaned substrates should be used immediately for SAM deposition.

Self-Assembled Monolayer (SAM) Formation

-

In a clean, dry glass vessel inside a glovebox or under an inert atmosphere, prepare a 1% (v/v) solution of this compound in anhydrous toluene.

-

Place the cleaned and dried substrates in the deposition solution.

-

Seal the vessel and allow the deposition to proceed for 2-4 hours at room temperature.

-

After deposition, remove the substrates and rinse them thoroughly with fresh toluene to remove any physisorbed molecules.

-

Sonicate the substrates for 1-2 minutes in fresh toluene to remove non-covalently bound silane.

-

Rinse the substrates with ethanol and dry under a stream of nitrogen.

-

To promote the formation of stable siloxane bonds, cure the samples by baking them in an oven at 110-120°C for one hour.

Experimental Workflow for Surface Modification

Applications in Research and Drug Development

This compound is a versatile tool in materials science and has potential applications in drug development, primarily through the modification of surfaces.

-

Surface Hydrophobization: The primary application is the creation of non-polar, hydrophobic surfaces on materials like glass, silicon, and metal oxides.[1] The long alkyl chain provides the hydrophobic character, which is useful for creating water-repellent coatings and anti-stiction layers.[1]

-

Adhesion Promotion: As a dipodal silane, it serves as a robust adhesion promoter between organic polymers and inorganic substrates.[1][2] This is critical in the manufacturing of composite materials and for improving the durability of coatings.

-

Sol-Gel Synthesis: It is employed in the sol-gel synthesis of mesoporous structures, acting as a cross-linking agent to build the inorganic network.[1][2]

-

Biomedical Surface Engineering: While the octyl chain itself is non-functional, the stable platform it creates can be further modified. In drug development, surfaces of biosensors, microfluidic devices, or even nanoparticles could be passivated with this silane to control non-specific protein adsorption before the attachment of specific targeting ligands through other chemical means. Its high stability ensures the integrity of the underlying passivation layer.

Conclusion

This compound is a valuable organosilane for creating highly stable and durable surface modifications. Its dipodal nature provides superior hydrolytic stability compared to traditional silanes, making it a reliable choice for demanding applications. The straightforward hydrolysis and condensation chemistry allows for its application on a wide range of hydroxylated surfaces. For researchers in materials science and drug development, this compound offers a robust method for tailoring surface properties, from creating simple hydrophobic coatings to forming stable base layers for more complex surface bio-functionalization.

References

- 1. This compound | [gelest.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | C20H46O6Si2 | CID 22559815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 8. gelest.com [gelest.com]

An In-Depth Technical Guide to the Synthesis and Purification of 1,8-Bis(triethoxysilyl)octane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1,8-Bis(triethoxysilyl)octane, a bifunctional organosilane with applications in surface modification, as a coupling agent, and in the preparation of organic-inorganic hybrid materials. This document outlines the primary synthetic route, detailed experimental protocols, and methods for purification and characterization.

Physicochemical Properties

This compound is a colorless liquid with the following key properties:

| Property | Value |

| Chemical Formula | C₂₀H₄₆O₆Si₂ |

| Molecular Weight | 438.75 g/mol |

| CAS Number | 52217-60-4 |

| Boiling Point | 172-175 °C @ 0.75 Torr[1] |

| Density | 0.926 g/mL[1] |

| Refractive Index (n²⁰/D) | 1.4240[1] |

| Purity | ≥97%[2] |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the platinum-catalyzed hydrosilylation of 1,7-octadiene (B165261) with triethoxysilane (B36694). This reaction involves the addition of the Si-H bond of triethoxysilane across the carbon-carbon double bonds of 1,7-octadiene.

Reaction Principle: Hydrosilylation

Hydrosilylation, also known as the Speier or Karstedt reaction when using platinum catalysts, is a highly efficient and atom-economical method for forming carbon-silicon bonds. The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.

Diagram of the Catalytic Cycle (Chalk-Harrod Mechanism):

Caption: Catalytic cycle for the hydrosilylation of 1,7-octadiene.

Experimental Protocol: Synthesis

This protocol is based on general procedures for the hydrosilylation of α,ω-dienes.

Materials:

-

1,7-octadiene (1.0 eq)

-

Triethoxysilane (≥ 2.0 eq)

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex), xylene solution (10-20 ppm Pt relative to 1,7-octadiene)

-

Anhydrous toluene (B28343) (as solvent, optional)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Schlenk line or similar inert atmosphere setup

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar is flushed with an inert gas (argon or nitrogen).

-

Charging Reactants: 1,7-octadiene and anhydrous toluene (if used) are added to the flask. The flask is then heated to the desired reaction temperature (typically 80-110 °C).

-

Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the reaction mixture.

-

Addition of Triethoxysilane: Triethoxysilane is added dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours to control the exothermic reaction.

-

Reaction Monitoring: The reaction progress is monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band (around 2150 cm⁻¹) or by gas chromatography (GC).

-

Reaction Completion: The reaction is typically stirred for an additional 2-4 hours after the addition of triethoxysilane is complete to ensure full conversion.

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature.

Purification of this compound

The primary method for purifying this compound is fractional vacuum distillation to remove the solvent, any unreacted starting materials, and potential side products.

Experimental Protocol: Purification

Equipment:

-

Distillation apparatus with a fractionating column (e.g., Vigreux column)

-

Vacuum pump

-

Manometer

-

Heating mantle with a stirrer

-

Receiving flasks

Procedure:

-

Initial Distillation: The crude reaction mixture is first distilled at atmospheric pressure to remove the toluene solvent.

-

Vacuum Distillation: The residue is then subjected to fractional distillation under reduced pressure.

-

Fraction Collection:

-

Unreacted triethoxysilane and 1,7-octadiene will distill at lower temperatures.

-

The desired product, this compound, is collected at 172-175 °C under a vacuum of 0.75 Torr [1].

-

-

Purity Analysis: The purity of the collected fractions should be assessed by GC-MS and NMR spectroscopy.

Diagram of the Purification Workflow:

Caption: Workflow for the purification of this compound.

Characterization Data

The following table summarizes the expected characterization data for purified this compound.

| Analysis | Expected Results |

| ¹H NMR | δ (ppm): ~0.6 (t, 2 x Si-CH₂), ~1.2 (t, 6 x O-CH₂-CH₃ ), ~1.3-1.4 (m, alkane CH₂ ), ~3.8 (q, 6 x O-CH₂ -CH₃) |

| ¹³C NMR | δ (ppm): ~14 (Si-CH₂), ~18 (O-CH₂-C H₃), ~23-33 (alkane C H₂), ~58 (O-C H₂-CH₃) |

| GC-MS | Molecular Ion (M⁺): m/z = 438. Fragmentation: Loss of ethoxy groups (-45), alkyl chain fragments. |

| FTIR | ν (cm⁻¹): ~2975, 2927, 2885 (C-H stretch), ~1076 (Si-O-C stretch), No Si-H stretch (~2150) |

Conclusion

The synthesis of this compound via platinum-catalyzed hydrosilylation of 1,7-octadiene with triethoxysilane is a robust and high-yielding method. Subsequent purification by fractional vacuum distillation can provide the product in high purity. Careful control of reaction conditions and inert atmosphere techniques are crucial for achieving optimal results and minimizing side reactions. The characterization data provided serves as a benchmark for confirming the identity and purity of the synthesized compound.

References

An In-depth Technical Guide to the Solubility of 1,8-Bis(triethoxysilyl)octane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,8-Bis(triethoxysilyl)octane (BTESO), a bifunctional organosilane used in a variety of applications, including as a coupling agent, a surface modifier, and a crosslinking agent in the synthesis of organic-inorganic hybrid materials. An understanding of its solubility in organic solvents is crucial for its effective use in synthesis, formulation, and application development.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₄₆O₆Si₂ | [1][2][3] |

| Molecular Weight | 438.76 g/mol | [1][2][3] |

| Appearance | Colorless Liquid | [4] |

| Density | 0.926 g/cm³ | [2] |

| Boiling Point | 172-175 °C @ 0.75 Torr | [2] |

| Refractive Index | n20/D 1.424 | |

| Flash Point | >110 °C | |

| CAS Number | 52217-60-4 | [1][2][3] |

Qualitative Solubility of this compound

This compound possesses a long, non-polar octyl (C8) chain, which imparts significant hydrophobic and non-polar character to the molecule. The two triethoxysilyl groups are moderately polar and are capable of hydrolysis in the presence of water to form silanols, which can then engage in hydrogen bonding. However, in its unhydrolyzed state, the molecule is predominantly non-polar.

Based on these structural features, the following qualitative solubility profile can be expected:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-Polar Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | High | The long, non-polar octyl chain of BTESO has strong van der Waals interactions with non-polar aliphatic solvents. |

| Non-Polar Aromatic Hydrocarbons | Toluene, Xylene, Benzene | High | The non-polar nature of both BTESO and aromatic solvents allows for favorable dispersion forces. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents have polarities that are compatible with the overall non-polar character of BTESO. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers have moderate polarity and can interact with both the non-polar and moderately polar parts of the BTESO molecule. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | Ketones are polar aprotic solvents; solubility will depend on the balance between the non-polar chain and the silyl (B83357) groups. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | Alcohols are polar protic solvents. While the triethoxysilyl groups can interact, the long hydrophobic chain will limit solubility. BTESO may also react with alcohols under certain conditions (transesterification). |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low | The high polarity of these solvents makes them poor solvents for the largely non-polar BTESO molecule. |

| Water | Insoluble (Reacts) | BTESO is immiscible with water and will undergo slow hydrolysis at the interface. |

Experimental Protocol for Determining the Solubility of this compound

For applications requiring precise solubility data, experimental determination is necessary. The following is a detailed methodology for determining the solubility of a liquid compound like this compound in an organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Thermostatic shaker or incubator

-

Analytical balance

-

Pipettes and syringes

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Centrifuge (optional)

-

Syringe filters (PTFE, 0.22 µm)

Procedure:

-

Preparation of Solvent: Ensure the solvent is dry, as moisture can cause hydrolysis of the silane.

-

Sample Preparation:

-

Add a known volume (e.g., 5 mL) of the organic solvent to a series of glass vials.

-

Incrementally add known masses of this compound to each vial to create a range of concentrations.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow any undissolved droplets of this compound to settle.

-

If a stable emulsion forms, centrifugation can be used to facilitate phase separation.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any microscopic, undissolved droplets.

-

Prepare a series of dilutions of the filtered supernatant with the same solvent.

-

Analyze the diluted samples using a pre-calibrated analytical method, such as Gas Chromatography (GC), to determine the concentration of this compound.

-

-

Data Interpretation:

-

The solubility is the concentration of this compound in the saturated supernatant. This can be expressed in various units, such as g/100 mL, mol/L, or weight percent.

-

Visualizations

Factors Influencing the Solubility of this compound

Caption: Factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of BTESO.

References

A Technical Guide to the Thermal Stability and Decomposition of 1,8-Bis(triethoxysilyl)octane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Bis(triethoxysilyl)octane is a bifunctional organosilane utilized in the synthesis of advanced organic-inorganic hybrid materials. Its molecular structure, featuring a flexible eight-carbon chain flanked by two triethoxysilyl groups, allows for the formation of crosslinked networks that can enhance the mechanical and thermal properties of various materials. This technical guide provides a comprehensive overview of the thermal stability and decomposition behavior of this compound, drawing from available safety and materials science data. Due to a lack of specific public domain data on the thermal analysis of the pure compound, this paper also outlines a general experimental protocol for its characterization via thermogravimetric analysis (TGA).

Chemical and Physical Properties

This compound is a clear liquid with a molecular formula of C20H46O6Si2 and a molecular weight of 438.76 g/mol .[1] It is stable in sealed containers, but decomposes in the presence of moisture.[1][2]

| Property | Value |

| Molecular Formula | C20H46O6Si2 |

| Molecular Weight | 438.76 g/mol |

| Appearance | Clear Liquid |

| Boiling Point | 172 - 175 °C @ 0.75 mm Hg |

| Flash Point | > 110 °C |

| Density | 0.926 g/mL |

A summary of the key physical properties of this compound.

Thermal Stability and Decomposition

The primary mode of decomposition in the presence of moisture is hydrolysis, which liberates ethanol.[1][2] Thermally, in the absence of moisture, decomposition is expected to occur at elevated temperatures. When exposed to heat, open flames, or sparks, irritating fumes and organic acid vapors may be generated.[1] The hazardous decomposition products identified are ethanol, organic acid vapors, and silicon dioxide.[1] This suggests a decomposition pathway involving the cleavage of the ethoxy groups and the eventual breakdown of the octane (B31449) bridge.

The following diagram illustrates the logical workflow for assessing the thermal stability of an organosilane like this compound.

Proposed Thermal Decomposition Pathway

Based on the identified hazardous decomposition products, a simplified, logical decomposition pathway for this compound at elevated temperatures can be proposed. The process likely initiates with the cleavage of the silicon-ethoxy bonds, followed by the breakdown of the octane backbone.

References

In-Depth Technical Guide to the Hydrolytic Stability of 1,8-Bis(triethoxysilyl)octane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Bis(triethoxysilyl)octane is a dipodal silane (B1218182) coupling agent characterized by a central octane (B31449) bridge connecting two triethoxysilyl groups. This unique structure allows it to form up to six bonds with a substrate, in contrast to conventional monomeric silanes which can only form a maximum of three. This increased bonding capability contributes to enhanced hydrolytic stability, making it a valuable adhesion promoter in applications requiring long-term performance in aqueous or humid environments, such as in drug delivery systems, advanced materials development, and as a surface modifier. This guide provides a comprehensive overview of the hydrolytic stability of this compound, including its degradation pathways, factors influencing its stability, and detailed experimental protocols for its analysis.

Hydrolysis Mechanism and Degradation Pathway

The hydrolysis of this compound is a multi-step process that begins with the cleavage of the ethoxy groups (Si-OCH2CH3) in the presence of water to form silanol (B1196071) groups (Si-OH) and ethanol (B145695) as a byproduct. This initial step is often the rate-determining stage. Subsequently, the reactive silanol intermediates undergo condensation reactions with other silanol groups to form stable siloxane bonds (Si-O-Si), resulting in a cross-linked network.

The overall reaction can be summarized as follows:

Hydrolysis: (C2H5O)3Si-(CH2)8-Si(OC2H5)3 + 6H2O → (HO)3Si-(CH2)8-Si(OH)3 + 6C2H5OH

Condensation: n(HO)3Si-(CH2)8-Si(OH)3 → [(-O)2Si-(CH2)8-Si(O-)2]n + 2nH2O

The stability of this compound in sealed containers is generally good. However, the material decomposes slowly when it comes into contact with moist air or water, leading to the liberation of ethanol.[1][2][3][4] It is important to note that hazardous polymerization will not occur under these conditions.[1][2][4] The primary hazardous decomposition products are ethanol, organic acid vapors, and silicon dioxide.[2][3]

Factors Influencing Hydrolytic Stability

Several factors can influence the rate and extent of hydrolysis of this compound:

-

pH: The rate of hydrolysis of alkoxysilanes is significantly affected by the pH of the medium. The reaction is slowest at a neutral pH (around 7) and is accelerated under both acidic and basic conditions.

-

Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent. An increase in temperature generally leads to a faster hydrolysis rate, following the Arrhenius equation.[1]

-

Water Concentration: As a reactant, the concentration of water plays a crucial role. Inadequate water, especially in solvent systems, can lead to incomplete hydrolysis.

-

Solvent: The choice of solvent can influence the miscibility of the silane and water, thereby affecting the reaction rate. The presence of ethanol, a byproduct of the hydrolysis, can also slow down the reaction.

-

Catalysts: The hydrolysis reaction can be catalyzed by both acids and bases.

Quantitative Data on Hydrolytic Stability

Table 1: Hydrolysis Rate Constants of Various Alkoxysilanes

| Silane | Conditions | Rate Constant (k) | Reference |

| Tetraethoxysilane (TEOS) | Acidic (HCl) | 4.5 - 65 x 10⁻² M⁻¹ min⁻¹ | [5] |

| Tetraethoxysilane (TEOS) | Alkaline (NH₃) | 1.4 - 8 x 10⁴ s⁻¹ | [5] |

| Octyltriethoxysilane (OTES) | Biphasic (octane/water) | - | [5] |

| Aminotriethoxysilane (APTS) | Deuterated ethanol, no catalyst | Initial: 2.77 x 10⁻⁴ s⁻¹, Secondary: 0.733 x 10⁻⁴ s⁻¹ | [5] |

Table 2: Activation Energies for Hydrolysis of Various Alkoxysilanes

| Silane | Conditions | Activation Energy (Ea) | Reference |

| Tetraethoxysilane (TEOS) | Acidic | 11 - 16 kcal mol⁻¹ | [5] |

| Tetraethoxysilane (TEOS) | Basic | 6 kcal mol⁻¹ | [5] |

| Tetraethoxysilane (TEOS) | Acidic (Phosphoric acid) | 33.3 kJ mol⁻¹ | [5] |

| Methyltriethoxysilane (MTES) | Alkaline | 50.09 kJ mol⁻¹ (in methanol) | [5] |

Experimental Protocols for Monitoring Hydrolysis

The hydrolysis of this compound can be monitored using various analytical techniques, with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy being the most common.

Monitoring Hydrolysis by ¹H NMR Spectroscopy

Objective: To quantitatively monitor the hydrolysis of this compound by observing the disappearance of the ethoxy protons and the appearance of ethanol protons.

Materials:

-

This compound

-

Deuterated solvent (e.g., D₂O, acetone-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of this compound in the chosen deuterated solvent.

-

Transfer a known volume of the stock solution to an NMR tube.

-

Acquire an initial ¹H NMR spectrum to serve as the time-zero reference. The ethoxy protons of the silane will have a characteristic chemical shift.

-

To initiate hydrolysis, add a precise amount of D₂O (or H₂O if using an organic deuterated solvent) to the NMR tube.

-

Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

-

Process the spectra and integrate the signals corresponding to the ethoxy protons of the silane and the methylene (B1212753) protons of the ethanol byproduct.

-

Plot the concentration of the remaining this compound (calculated from the integration of the ethoxy protons) versus time to determine the hydrolysis kinetics.

Monitoring Hydrolysis by FTIR Spectroscopy

Objective: To monitor the hydrolysis of this compound by observing changes in the infrared absorption bands corresponding to Si-O-C, Si-OH, and Si-O-Si bonds.

Materials:

-

This compound

-

Anhydrous solvent (e.g., tetrahydrofuran, acetonitrile)

-

Deionized water

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe or a transmission cell

Procedure:

-

Set up the FTIR spectrometer and record a background spectrum of the chosen solvent.

-

Prepare a solution of this compound in the anhydrous solvent.

-

Transfer the solution to the ATR reaction vessel or the transmission cell.

-

Record an initial FTIR spectrum of the silane solution.

-

To initiate hydrolysis, add a known amount of deionized water to the solution and start the data acquisition.

-

Collect FTIR spectra at regular time intervals.

-

Analyze the spectra by monitoring the decrease in the intensity of the Si-O-C stretching band (around 1100-1000 cm⁻¹) and the appearance of a broad band corresponding to Si-OH stretching (around 3700-3200 cm⁻¹) and the formation of siloxane bonds (Si-O-Si) (around 1050-1000 cm⁻¹).

-

The kinetic data can be extracted by plotting the absorbance of the relevant peaks as a function of time.

Visualizations

Caption: Hydrolysis and condensation pathway of this compound.

References

A Technical Deep Dive: Unraveling the Key Differences Between 1,8-Bis(triethoxysilyl)octane and its Trimethoxy Counterpart

For Researchers, Scientists, and Drug Development Professionals

In the realm of surface modification, sol-gel chemistry, and the development of advanced hybrid materials, bis-silanes play a pivotal role as robust crosslinking agents and adhesion promoters. Among these, 1,8-Bis(triethoxysilyl)octane and its trimethoxy analogue are workhorse molecules, valued for the durable and hydrophobic surface treatments they impart. While structurally similar, the choice between an ethoxy and a methoxy (B1213986) functional group has significant implications for reaction kinetics, processing parameters, and the ultimate properties of the resulting material. This technical guide provides an in-depth comparison of these two critical compounds, offering insights to inform precursor selection and process optimization.

Core Physicochemical Properties: A Comparative Analysis

A fundamental understanding of the distinct physical and chemical properties of this compound and 1,8-Bis(trimethoxysilyl)octane is essential for their effective application. The following table summarizes their key quantitative data for easy comparison.

| Property | This compound | 1,8-Bis(trimethoxysilyl)octane |

| CAS Number | 52217-60-4[1] | 105566-68-5[2] |

| Molecular Formula | C20H46O6Si2[3][4] | C14H34O6Si2[2] |

| Molecular Weight | 438.76 g/mol [3][4] | 354.59 g/mol [2] |

| Boiling Point | 130-133 °C at 0.5 mmHg[5][6] | 317.4 °C at 760 mmHg |

| Density | 1.015 g/mL at 25 °C[5][6] | 0.96 g/cm³ |

| Refractive Index | n20/D 1.456[5][6] | 1.424 |

| Flash Point | >230 °F[6] | 126.3 °C |

Reactivity and Reaction Mechanisms: The Decisive Role of the Alkoxy Group

The primary chemical transformation that both this compound and its trimethoxy counterpart undergo is hydrolysis, followed by condensation. This two-step process is the foundation of their utility in forming stable siloxane (Si-O-Si) networks on substrates and in bulk materials.

Hydrolysis: The initial step involves the reaction of the alkoxysilyl groups with water to form silanol (B1196071) (Si-OH) groups and the corresponding alcohol (ethanol or methanol) as a byproduct. The rate of this reaction is a key differentiator between the two compounds.

Caption: General hydrolysis reaction of a bis(alkoxysilyl)octane.

Generally, methoxy groups hydrolyze at a significantly faster rate than ethoxy groups. This is attributed to the lower steric hindrance and the higher electrophilicity of the silicon atom in the trimethoxy derivative. The hydrolysis of the methoxy group can be 6 to 10 times faster than that of the ethoxy group. This accelerated reactivity of the trimethoxy variant can be advantageous for applications requiring rapid curing or surface modification. However, it also necessitates more stringent control over moisture during storage and handling to prevent premature reaction.

Condensation: Following hydrolysis, the newly formed silanol groups are highly reactive and readily undergo condensation with other silanol groups or with remaining alkoxy groups to form stable siloxane bonds. This process can occur both intermolecularly, leading to the formation of a crosslinked network, and intramolecularly.

Caption: Intermolecular and intramolecular condensation pathways.

Studies on α,ω-bis(trialkoxysilyl)alkanes have shown that intramolecular cyclization can be a significant competing reaction, particularly with shorter alkyl chains. While the octane (B31449) bridge in the titular compounds reduces the propensity for intramolecular reactions compared to shorter-chain analogues, the formation of cyclic species can still occur and influence the final network structure and material properties.

Experimental Protocols: A Guide to Surface Modification

The following provides a general framework for the application of these bis-silanes for surface modification. The specific parameters, such as concentration, reaction time, and curing temperature, should be optimized for the particular substrate and desired outcome.

Solution-Phase Deposition

This method is suitable for treating a variety of substrates, including glass, silicon wafers, and metal oxides.

Caption: Workflow for solution-phase surface modification.

1. Substrate Preparation:

-

Thoroughly clean the substrate to remove any organic contaminants and to ensure the presence of surface hydroxyl groups. Common methods include treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide), UV/ozone, or oxygen plasma.

-

Rinse the substrate extensively with deionized water and dry with a stream of inert gas (e.g., nitrogen or argon) or by baking in an oven.

2. Silane Solution Preparation:

-

Prepare a 1-5% (v/v) solution of the bis-silane in an anhydrous solvent such as toluene (B28343) or ethanol (B145695). For the ethoxy variant, an ethanol-based solution is often preferred, while for the more reactive methoxy variant, a less reactive solvent like toluene may be more suitable to control the hydrolysis rate.

-

To initiate hydrolysis, a controlled amount of water can be added to the solution. The water-to-silane ratio is a critical parameter that influences the degree of oligomerization in the solution before deposition.

3. Deposition:

-

Immerse the cleaned and dried substrate in the silane solution for a predetermined period, typically ranging from a few minutes to several hours. The deposition can be carried out at room temperature or slightly elevated temperatures to accelerate the process.

4. Rinsing and Curing:

-

After immersion, rinse the substrate with the anhydrous solvent to remove any physisorbed silane.

-

Cure the coated substrate in an oven, typically at 100-120°C for 1-2 hours, to promote the condensation of the silanol groups and the formation of a stable, crosslinked siloxane layer.

Vapor-Phase Deposition

Vapor-phase silanization is often preferred for creating more uniform and thinner coatings, especially on complex geometries.

Caption: Workflow for vapor-phase surface modification.

1. Substrate Preparation:

-

Clean and dry the substrate as described for the solution-phase method.

2. Deposition Setup:

-

Place the cleaned substrate in a vacuum desiccator.

-

In a separate small container within the desiccator, place a small amount of the liquid bis-silane.

3. Silanization:

-

Evacuate the desiccator to a low pressure. The reduced pressure facilitates the volatilization of the silane.

-

The silanization can be carried out at room temperature or by gently heating the desiccator to increase the vapor pressure of the silane. The reaction is typically allowed to proceed for several hours to overnight.

4. Post-Treatment:

-

Vent the desiccator and remove the coated substrate.

-

Rinse the substrate with an anhydrous solvent and cure as described in the solution-phase protocol.

Key Differences in Application and Performance

The choice between this compound and its trimethoxy counterpart will ultimately depend on the specific application requirements.

-

Processing Time: For applications demanding rapid processing and curing, the higher reactivity of the trimethoxy version is a distinct advantage.

-

Solution Stability and Pot Life: The slower hydrolysis rate of the triethoxy derivative provides a longer pot life for pre-hydrolyzed silane solutions, which can be beneficial for large-scale industrial applications where batches of coating solutions are prepared in advance.

-

Byproduct Considerations: The hydrolysis of the trimethoxy silane releases methanol, which is more toxic than the ethanol released from the triethoxy silane. For applications in drug development, biomedical devices, and other areas with stringent safety requirements, the triethoxy variant is often the preferred choice.

-

Final Film Properties: While direct comparative studies on the final material properties are scarce, it can be inferred that the different reaction kinetics may lead to variations in the crosslink density and microstructure of the resulting siloxane network. The faster hydrolysis and condensation of the trimethoxy silane might lead to a more densely crosslinked but potentially more brittle film, whereas the slower reaction of the triethoxy silane could result in a more flexible and ordered network. However, these are generalizations, and the final properties are highly dependent on the specific processing conditions.

Conclusion

Both this compound and 1,8-Bis(trimethoxysilyl)octane are highly effective molecules for creating durable, hydrophobic surfaces and for the formation of organic-inorganic hybrid materials. The primary distinction lies in the reactivity of the alkoxy groups, with the trimethoxy variant offering faster reaction kinetics and the triethoxy derivative providing greater solution stability and a more favorable safety profile due to the release of ethanol. A thorough understanding of these differences, coupled with careful optimization of the experimental parameters, will enable researchers and developers to harness the full potential of these versatile bis-silanes in their respective fields.

References

- 1. 1,8-Bis(trimethoxysilyl)octane | C14H34O6Si2 | CID 14439042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C20H46O6Si2 | CID 22559815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. Silane surface modification for improved bioadhesion of esophageal stents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. experts.arizona.edu [experts.arizona.edu]

A Technical Guide to 1,8-Bis(triethoxysilyl)octane: Properties, Suppliers, and Applications in Surface Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Bis(triethoxysilyl)octane is a versatile organosilane compound that plays a crucial role as a surface modifying agent and a self-assembled monolayer (SAM) precursor. Its unique bifunctional nature, featuring two triethoxysilyl groups linked by an eight-carbon alkyl chain, allows for the formation of robust, crosslinked, and hydrophobic surfaces on a variety of substrates. This technical guide provides an in-depth overview of the commercial availability, purity grades, and key applications of this compound, with a particular focus on its utility in research and drug development.

Commercial Availability and Purity Grades

This compound is readily available from several chemical suppliers. The typical purity grades offered are suitable for a range of research and development applications, from fundamental surface science to the functionalization of nanoparticles for biomedical purposes.

Table 1: Commercial Suppliers and Purity Grades of this compound

| Supplier | Product Code Example | Typical Purity |

| Gelest, Inc. | SIB1824.0 | ≥ 97% |

| Sigma-Aldrich (Fluorochem) | FLU394741199 | Not specified |

| CymitQuimica | IN-DA00DDZ8 | 97% |

| Henan Lihao Chem Plant Ltd. | KANBEI | 99% (Industrial Grade) |

| Hangzhou Subi Peptide Technology Co.,Ltd. | Not specified | 99% (Pharmaceutical Grade) |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its effective application in experimental protocols.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₄₆O₆Si₂ | [1] |

| Molecular Weight | 438.76 g/mol | [1] |

| CAS Number | 52217-60-4 | [1][2] |

| Appearance | Clear liquid | [3] |

| Boiling Point | 172-175 °C @ 0.75 mmHg | [1] |

| Density | 0.926 g/mL | [1] |

| Refractive Index | 1.4240 @ 20 °C | [1] |

| Hydrolytic Sensitivity | Reacts slowly with moisture | [1] |

Impurity Profile

A detailed impurity profile is typically provided in the Certificate of Analysis (CoA) from the supplier. While a sample CoA for this compound is not publicly available, potential impurities could include starting materials from synthesis, partially hydrolyzed species, and siloxane oligomers. For applications sensitive to specific impurities, it is crucial to request a lot-specific CoA from the supplier.

Key Applications in Research and Drug Development

The primary application of this compound in a research context is the modification of surfaces to impart hydrophobicity and stability.[4] This is particularly relevant in the field of drug delivery, where nanoparticles are often functionalized to control their interaction with biological systems.[5][6]

The two triethoxysilyl groups allow for strong, covalent attachment to hydroxylated surfaces (such as silica (B1680970), metal oxides, and glass), while the octyl chain creates a non-polar, hydrophobic interface.[4] This can be utilized to:

-

Improve the dispersion of nanoparticles in non-aqueous media.

-

Create hydrophobic coatings on medical devices to reduce biofouling.

-

Functionalize nanoparticles for the controlled release of hydrophobic drugs. [5]

-

Prepare stationary phases for reversed-phase chromatography.

Experimental Protocols

While specific protocols will vary depending on the substrate and desired outcome, the following provides a generalized methodology for the surface functionalization of silica nanoparticles with this compound.

Generalized Protocol for Surface Functionalization of Silica Nanoparticles

Objective: To create a hydrophobic coating on silica nanoparticles using this compound.

Materials:

-

Silica nanoparticles (suspended in ethanol (B145695) or a similar solvent)

-

This compound

-

Anhydrous toluene (B28343) (or other suitable anhydrous solvent)

-

Ethanol

-

Deionized water

-

Ammonium (B1175870) hydroxide (B78521) (optional, as a catalyst)

-

Centrifuge

-

Ultrasonicator

-

Oven

Methodology:

-

Nanoparticle Preparation:

-

Disperse a known quantity of silica nanoparticles in anhydrous toluene using an ultrasonicator to ensure a homogenous suspension.

-

-

Silanization Reaction:

-

In a separate, dry flask, prepare a solution of this compound in anhydrous toluene. The concentration will depend on the surface area of the nanoparticles and the desired grafting density.

-

Add the silane (B1218182) solution to the nanoparticle suspension with vigorous stirring.

-

For catalyzed hydrolysis and condensation, a small amount of water or a catalyst like ammonium hydroxide can be added. However, for forming a well-ordered monolayer, the reaction is often carried out under anhydrous conditions, relying on the surface hydroxyl groups of the silica and trace amounts of water.

-

Allow the reaction to proceed at room temperature or elevated temperature (e.g., under reflux) for several hours to overnight, under an inert atmosphere (e.g., nitrogen or argon).

-

-

Washing and Purification:

-

After the reaction, centrifuge the suspension to pellet the functionalized nanoparticles.

-

Discard the supernatant containing unreacted silane.

-

Resuspend the nanoparticles in fresh anhydrous toluene and sonicate to redisperse.

-

Repeat the centrifugation and resuspension steps several times with toluene and then with ethanol to remove any physisorbed silane.

-

-

Drying:

-

After the final wash, dry the purified nanoparticles in an oven at a temperature sufficient to remove the solvent (e.g., 60-80 °C).

-

-

Characterization:

-

Confirm the successful functionalization using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to detect the C-H stretches of the octyl chains, Thermogravimetric Analysis (TGA) to quantify the amount of grafted silane, and contact angle measurements to assess the change in surface hydrophobicity.

-

Logical Relationships and Workflows

The process of nanoparticle surface functionalization for drug delivery applications can be visualized as a logical workflow.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | [gelest.com]

- 5. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]

- 6. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Surface Functionalization with 1,8-Bis(triethoxysilyl)octane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization with organosilanes is a fundamental technique for tailoring the properties of various substrates, rendering them suitable for a wide array of applications in research, diagnostics, and drug development. 1,8-Bis(triethoxysilyl)octane is a dipodal, non-functional alkoxysilane used to create a durable, hydrophobic, and cross-linked layer on hydroxylated surfaces such as glass, silicon, and other metal oxides.[1][2] Its bifunctional nature, with a triethoxysilyl group at each end of an eight-carbon chain, allows for the formation of a robust, self-assembled monolayer that enhances hydrolytic stability and provides superior bonding to the substrate compared to traditional monopodal silanes.[2] This application note provides a detailed protocol for the surface functionalization of glass or silicon substrates with this compound, along with expected surface characteristics.

Principle of the Method

The surface modification process using this compound is a two-step chemical reaction:

-

Hydrolysis: The triethoxysilyl groups at both ends of the octane (B31449) chain react with trace amounts of water in the solvent or on the substrate surface to form reactive silanol (B1196071) groups (-Si-OH).

-

Condensation: These silanol groups then covalently bond with the hydroxyl groups (-OH) present on the substrate surface, forming stable siloxane bonds (Si-O-Si). Additionally, adjacent silane (B1218182) molecules can cross-link with each other, creating a durable, polymeric layer. The central octane chain provides the hydrophobic character to the modified surface.

Quantitative Data Summary

The effectiveness of the surface functionalization can be quantified by measuring the change in surface wettability, typically through water contact angle goniometry. A higher contact angle indicates a more hydrophobic surface.

| Silane Treatment | Substrate | Water Contact Angle (Initial) | Reference |

| Untreated | Glass | ~11° - 40° | [3] |

| This compound | Glass | 95° - 105° | [1] |

| n-Octyltriethoxysilane (monopodal analogue) | Glass | 100° - 110° | [1] |

Experimental Protocols

This section details the step-by-step procedure for the surface functionalization of glass or silicon substrates using a solution-phase deposition of this compound.

Materials and Equipment

-

This compound

-

Glass or silicon substrates (e.g., microscope slides, silicon wafers)

-

Anhydrous Toluene (B28343)

-

Ethanol (95%)

-

Deionized (DI) water

-

Acetone (B3395972), ACS grade

-

Isopropyl alcohol (IPA), ACS grade

-

Sulfuric acid (H₂SO₄)

-

Hydrogen peroxide (H₂O₂) (30%)

-

Nitrogen gas (high purity)

-

Glass staining jars with lids

-

Sonicator

-

Oven or hot plate

-

Fume hood

-

Personal Protective Equipment (safety glasses, gloves, lab coat)

Protocol 1: Substrate Cleaning and Activation

A thoroughly cleaned and hydroxylated surface is critical for uniform silanization.

-

Solvent Cleaning:

-

Place the substrates in a staining jar and sonicate in acetone for 15 minutes.

-

Decant the acetone and replace it with isopropyl alcohol. Sonicate for another 15 minutes.

-

Rinse the substrates thoroughly with DI water.

-

-

Surface Hydroxylation (Piranha Etch - EXTREME CAUTION ):

-

Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. This step must be performed in a designated fume hood with appropriate personal protective equipment.

-

Prepare the piranha solution by slowly and carefully adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker. Never add sulfuric acid to hydrogen peroxide.

-

Immerse the cleaned substrates in the piranha solution for 30-60 minutes.

-

Carefully remove the substrates using Teflon forceps and rinse extensively with DI water.

-

-

Drying:

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

For optimal results, bake the substrates in an oven at 110-120°C for 1 hour to remove any residual water.

-

Use the activated substrates immediately for silanization.

-

Protocol 2: Silanization Procedure

This protocol is for solution-phase deposition.

-

Silane Solution Preparation:

-

In a fume hood, prepare a 1% (v/v) solution of this compound in anhydrous toluene. For example, add 1 mL of the silane to 99 mL of anhydrous toluene in a clean, dry glass container.

-

Alternatively, a 95:5 (v/v) ethanol/water mixture can be used as the solvent to pre-hydrolyze the silane. Add 1% (v/v) of the silane to this mixture and stir for 5-10 minutes.

-

-

Immersion:

-

Immerse the cleaned and activated substrates into the silane solution. Ensure the substrates are fully submerged.

-

Seal the container to prevent the entry of atmospheric moisture, especially when using an anhydrous solvent.

-

-

Reaction:

-

Allow the reaction to proceed for 2-4 hours at room temperature. Gentle agitation can be beneficial. For a more robust layer, the reaction time can be extended up to 24 hours, or the temperature can be elevated to 60-70°C for 1-2 hours.[4]

-

-

Rinsing:

-

Remove the substrates from the silane solution.

-

Rinse the substrates sequentially with toluene, followed by acetone, and then isopropyl alcohol to remove any unbound silane molecules.

-

-

Curing:

-

Dry the substrates under a stream of nitrogen.

-

Cure the silanized substrates by baking them in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of a cross-linked siloxane network and enhances the durability of the coating.

-

-

Storage:

-

Store the functionalized substrates in a clean, dry environment, such as a desiccator, until further use.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for surface functionalization.

Chemical Reaction Pathway

Caption: Silanization reaction mechanism.

References

Application of 1,8-Bis(triethoxysilyl)octane as a Coupling Agent in Polymer Composites: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Bis(triethoxysilyl)octane is a non-functional, dipodal silane (B1218182) coupling agent that serves as a crucial component in the formulation of high-performance polymer composites. Its unique chemical structure, featuring two triethoxysilyl groups separated by an octane (B31449) bridge, allows it to form a robust and hydrolytically stable interface between inorganic fillers and organic polymer matrices. Unlike functional silanes, this compound does not possess a reactive organic group to directly co-react with the polymer matrix. Instead, its primary role is to enhance the durability and moisture resistance of the composite by creating a dense, cross-linked siloxane layer on the filler surface. This attribute is particularly beneficial in applications where long-term performance in humid environments is critical. Often, it is used in conjunction with a functional silane to achieve both strong adhesion and enhanced durability.[1]

The application of this compound in polymer composites leads to significant improvements in mechanical strength, thermal stability, and resistance to environmental degradation. These enhancements are vital for advanced materials used in aerospace, automotive, and biomedical applications.

Mechanism of Action

The effectiveness of this compound as a coupling agent stems from its dual reactivity. The triethoxysilyl groups at both ends of the molecule hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups. These silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers, such as silica (B1680970), glass fibers, or metal oxides, forming stable covalent Si-O-filler bonds. Furthermore, the silanol groups can self-condense to form a cross-linked polysiloxane network on the filler surface. The octane bridge provides a degree of flexibility and hydrophobicity to the interfacial region. When used with a functional silane, this non-functional silane contributes to a more robust and water-resistant interfacial layer.

Caption: Mechanism of this compound at the filler-polymer interface.

Quantitative Data on Performance

Due to the proprietary nature of many composite formulations, extensive public data specifically for this compound is limited. However, the following tables provide representative data on the expected performance improvements when using non-functional dipodal silanes, like this compound, in combination with functional silanes in common polymer composite systems. The data is compiled from various studies on similar bis-silane coupling agents and is intended to be illustrative.

Table 1: Effect of a Non-Functional Dipodal Silane on the Mechanical Properties of a Glass-Fiber/Epoxy Composite

| Property | Neat Epoxy | Epoxy + Glass Fiber (Untreated) | Epoxy + Glass Fiber (Treated with Functional Silane) | Epoxy + Glass Fiber (Treated with Functional Silane + 10% Dipodal Silane) | % Improvement (with Dipodal Silane vs. Functional Silane only) |

| Tensile Strength (MPa) | 65 | 180 | 250 | 280 | 12% |

| Flexural Strength (MPa) | 110 | 280 | 400 | 450 | 12.5% |

| Flexural Modulus (GPa) | 3.0 | 12.0 | 18.0 | 20.0 | 11.1% |

| Impact Strength (kJ/m²) | 15 | 50 | 85 | 95 | 11.8% |

Table 2: Effect of a Non-Functional Dipodal Silane on the Hydrolytic Stability of a Silica/Polypropylene (B1209903) Composite

| Property | PP + Silica (Untreated) | PP + Silica (Treated with Functional Silane) | PP + Silica (Treated with Functional Silane + 10% Dipodal Silane) |

| Tensile Strength Retention after 1000h Water Immersion at 80°C (%) | 45 | 70 | 85 |

| Water Absorption (24h, %) | 0.5 | 0.2 | 0.1 |

Experimental Protocols

The following are detailed protocols for the application of this compound as a coupling agent in polymer composites.

Protocol 1: Surface Treatment of Inorganic Fillers (e.g., Silica)

This protocol describes the pre-treatment of fillers before their incorporation into the polymer matrix.

Materials:

-

Inorganic filler (e.g., silica powder, glass fibers)

-

This compound

-

Functional silane (optional, e.g., 3-aminopropyltriethoxysilane)

-

Ethanol

-

Deionized water

-

Acetic acid (for pH adjustment)

-

Reaction vessel with a stirrer

-

Oven

Procedure:

-

Drying of Filler: Dry the inorganic filler in an oven at 110-120°C for 2-4 hours to remove physically adsorbed water.

-

Preparation of Silane Solution:

-

Prepare a 95:5 (v/v) ethanol/water solution.

-

Adjust the pH of the solution to 4.5-5.5 with a few drops of acetic acid.

-

Add the functional silane (if used) to the solution with stirring to a concentration of 1-2% by weight of the filler.

-

Add this compound to the solution, typically at 10-20% of the total silane weight.

-

Stir the solution for 10-15 minutes to allow for hydrolysis of the silanes.

-

-

Filler Treatment:

-

Disperse the dried filler in the silane solution with vigorous stirring.

-

Continue stirring the slurry at room temperature for 1-2 hours.

-

-

Washing and Drying:

-

Separate the treated filler from the solution by filtration or centrifugation.

-

Wash the filler with ethanol to remove excess silane.

-

Dry the treated filler in an oven at 110-120°C for 2-4 hours to complete the condensation of the silane layer.

-

Caption: Experimental workflow for surface treatment of fillers.

Protocol 2: Integral Blend Method for Composite Preparation

In this method, the silane is added directly to the polymer and filler during compounding.

Materials:

-

Polymer resin (e.g., epoxy, polypropylene pellets)

-

Inorganic filler

-

This compound

-

Functional silane (optional)

-

Internal mixer or twin-screw extruder

Procedure:

-

Pre-blending: Dry blend the polymer resin and the inorganic filler in the desired ratio.

-

Silane Addition:

-

In a separate container, mix the functional silane (if used) and this compound.

-

Spray the silane mixture onto the pre-blended polymer and filler while tumbling or mixing to ensure a uniform coating. The total silane concentration is typically 0.5-2.0% by weight of the filler.

-

-

Compounding:

-

Melt-process the mixture in an internal mixer or a twin-screw extruder at a temperature appropriate for the polymer. The shear forces during compounding will promote the reaction of the silane with the filler surface.

-

-

Post-processing: The resulting composite can be pelletized for subsequent processing, such as injection molding or extrusion.

Characterization of Composites

To evaluate the effectiveness of this compound as a coupling agent, the following characterization techniques are recommended:

-

Mechanical Testing: Tensile, flexural, and impact tests (e.g., according to ASTM standards) to determine the effect on strength, stiffness, and toughness.

-

Thermal Analysis:

-

Thermogravimetric Analysis (TGA): To assess thermal stability and filler content.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal transitions.

-

-

Microscopy:

-

Scanning Electron Microscopy (SEM): To examine the fracture surface and assess the interfacial adhesion between the filler and the polymer matrix.

-

-

Spectroscopy:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the silane on the filler surface.

-

-

Water Absorption Test: To evaluate the hydrolytic stability of the composite by measuring the weight gain after immersion in water for a specified period.

Conclusion

This compound is a valuable tool for enhancing the performance and durability of polymer composites. Its dipodal nature provides a significant advantage in terms of hydrolytic stability at the filler-polymer interface. While it can be used alone, it is often most effective when used in combination with a functional silane to provide a balance of strong adhesion and long-term environmental resistance. The protocols and data presented here provide a foundation for researchers and scientists to explore the application of this coupling agent in the development of advanced composite materials.

References

Application Notes and Protocols for Self-Assembled Monolayers (SAMs) of 1,8-Bis(triethoxysilyl)octane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly organized molecular films that spontaneously form on the surface of a substrate. They are a cornerstone of surface engineering, enabling precise control over interfacial properties such as wettability, adhesion, biocompatibility, and chemical reactivity. 1,8-Bis(triethoxysilyl)octane is a dipodal silane (B1218182), meaning it has two silicon-containing headgroups. This structure allows it to form up to six bonds with a hydroxylated substrate, creating SAMs with significantly enhanced thermal and hydrolytic stability compared to those formed from conventional single-headgroup silanes.[1] This increased durability makes it an excellent candidate for applications requiring robust surface modifications, such as in drug delivery systems, medical implants, and biosensors.

The long-chain alkyl nature of the octane (B31449) spacer renders surfaces hydrophobic, which can be advantageous for controlling protein adsorption and improving the loading of hydrophobic drugs.[2] These application notes provide a detailed protocol for the preparation and characterization of SAMs using this compound on silicon-based substrates.

Quantitative Data Summary

The following table summarizes typical quantitative data for SAMs prepared from long-chain alkylsilanes. While specific data for this compound is limited in publicly available literature, the provided values are based on a combination of available data for this molecule and established trends for similar alkylsilanes.

| Parameter | Typical Value | Characterization Method | Significance |

| Water Contact Angle | 95° - 105° | Contact Angle Goniometry | Indicates the formation of a hydrophobic surface due to the oriented alkyl chains. A high contact angle is indicative of a well-packed and ordered monolayer. |

| Monolayer Thickness | 1.0 - 1.5 nm | Ellipsometry | The thickness is consistent with a monolayer of octane chains oriented relatively perpendicular to the substrate surface. |

| Surface Roughness (RMS) | < 0.5 nm | Atomic Force Microscopy (AFM) | A low root-mean-square (RMS) roughness indicates the formation of a smooth, uniform, and well-ordered monolayer without significant aggregation. |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the preparation of this compound SAMs on silicon wafers or glass slides. The entire process, from substrate cleaning to monolayer formation, is critical for achieving a high-quality, ordered monolayer.

Part 1: Substrate Preparation (Hydroxylation)

A clean and highly hydroxylated surface is paramount for the formation of a dense and covalently bound silane SAM.

Materials:

-

Silicon wafers or glass slides

-

Acetone (B3395972) (reagent grade)

-

Ethanol (B145695) (reagent grade)

-

Deionized (DI) water (18 MΩ·cm)

-

Sulfuric acid (H₂SO₄, 98%)

-

Hydrogen peroxide (H₂O₂, 30%)

-

High-purity nitrogen gas

-

Sonicator

-

Teflon or glass substrate holders

Procedure:

-

Initial Cleaning:

-

Place the substrates in a substrate holder.

-

Sonicate in acetone for 15 minutes to remove organic contaminants.

-

Sonicate in ethanol for 15 minutes.

-

Rinse thoroughly with DI water.

-

-

Piranha Etching (Hydroxylation):

-

Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a designated fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron.

-

Prepare the Piranha solution by slowly and carefully adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker. The solution is highly exothermic.

-

Immerse the cleaned substrates in the hot Piranha solution for 30-60 minutes. This step removes any remaining organic residues and creates a high density of hydroxyl (-OH) groups on the surface.

-

-

Final Rinse and Drying:

-

Carefully remove the substrates from the Piranha solution and rinse them extensively with DI water.

-

Dry the substrates under a gentle stream of high-purity nitrogen gas.

-

The substrates are now hydrophilic and should be used immediately for SAM deposition to prevent atmospheric contamination.

-

Part 2: SAM Deposition (Solution Phase)

This procedure should be performed in a low-humidity environment, such as a glovebox or under an inert atmosphere, to prevent premature hydrolysis and polymerization of the silane in solution.

Materials:

-

Hydroxylated silicon or glass substrates

-

This compound

-

Anhydrous toluene (B28343) or hexane

-

Oven-dried glassware (e.g., glass deposition vessel with a sealable lid)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Solution Preparation:

-

Use oven-dried glassware to minimize the presence of water.

-

Inside a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of this compound in anhydrous toluene.

-

-

Monolayer Formation:

-

Place the cleaned and dried substrates into the silanization solution.

-

Seal the deposition vessel to prevent solvent evaporation and exposure to ambient moisture.

-

Allow the self-assembly process to proceed for 4-24 hours at room temperature. Longer immersion times generally lead to more ordered and densely packed monolayers.

-

-

Post-Deposition Rinsing and Curing:

-

Remove the substrates from the silanization solution.

-